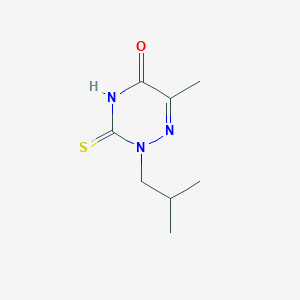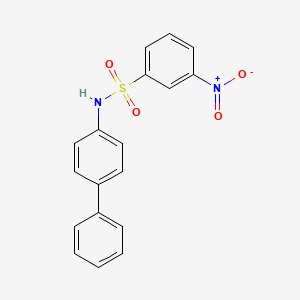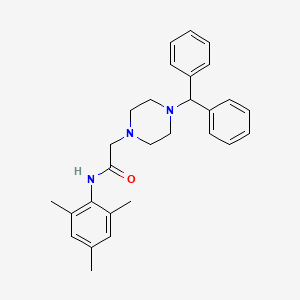![molecular formula C18H14Cl2N2O2S2 B14950487 (5E)-5-(2,3-dichlorobenzylidene)-3-{[(3-methoxyphenyl)amino]methyl}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B14950487.png)
(5E)-5-(2,3-dichlorobenzylidene)-3-{[(3-methoxyphenyl)amino]methyl}-2-thioxo-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(E)-1-(2,3-DICHLOROPHENYL)METHYLIDENE]-3-[(3-METHOXYANILINO)METHYL]-2-THIOXO-1,3-THIAZOLAN-4-ONE is a complex organic compound characterized by its unique structure, which includes a thiazolone ring, a dichlorophenyl group, and a methoxyaniline moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(E)-1-(2,3-DICHLOROPHENYL)METHYLIDENE]-3-[(3-METHOXYANILINO)METHYL]-2-THIOXO-1,3-THIAZOLAN-4-ONE typically involves multiple steps, starting with the preparation of the thiazolone ring This can be achieved through the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Chemischer Reaktionen
Types of Reactions
5-[(E)-1-(2,3-DICHLOROPHENYL)METHYLIDENE]-3-[(3-METHOXYANILINO)METHYL]-2-THIOXO-1,3-THIAZOLAN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, often using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
5-[(E)-1-(2,3-DICHLOROPHENYL)METHYLIDENE]-3-[(3-METHOXYANILINO)METHYL]-2-THIOXO-1,3-THIAZOLAN-4-ONE has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a component in chemical manufacturing processes.
Wirkmechanismus
The mechanism of action of 5-[(E)-1-(2,3-DICHLOROPHENYL)METHYLIDENE]-3-[(3-METHOXYANILINO)METHYL]-2-THIOXO-1,3-THIAZOLAN-4-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **5-[(E)-1-(2,3-DICHLOROPHENYL)METHYLIDENE]-3-[(3-METHOXYANILINO)METHYL]-2-THIOXO-1,3-THIAZOLAN-4-ONE
- **5-[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]-3-[(3-METHOXYANILINO)METHYL]-2-THIOXO-1,3-THIAZOLAN-4-ONE
- **5-[(E)-1-(2,3-DICHLOROPHENYL)METHYLIDENE]-3-[(4-METHOXYANILINO)METHYL]-2-THIOXO-1,3-THIAZOLAN-4-ONE
Uniqueness
The uniqueness of 5-[(E)-1-(2,3-DICHLOROPHENYL)METHYLIDENE]-3-[(3-METHOXYANILINO)METHYL]-2-THIOXO-1,3-THIAZOLAN-4-ONE lies in its specific structural configuration, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C18H14Cl2N2O2S2 |
|---|---|
Molekulargewicht |
425.4 g/mol |
IUPAC-Name |
(5E)-5-[(2,3-dichlorophenyl)methylidene]-3-[(3-methoxyanilino)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H14Cl2N2O2S2/c1-24-13-6-3-5-12(9-13)21-10-22-17(23)15(26-18(22)25)8-11-4-2-7-14(19)16(11)20/h2-9,21H,10H2,1H3/b15-8+ |
InChI-Schlüssel |
IXFMUCOVOMZETL-OVCLIPMQSA-N |
Isomerische SMILES |
COC1=CC=CC(=C1)NCN2C(=O)/C(=C\C3=C(C(=CC=C3)Cl)Cl)/SC2=S |
Kanonische SMILES |
COC1=CC=CC(=C1)NCN2C(=O)C(=CC3=C(C(=CC=C3)Cl)Cl)SC2=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-Bromophenyl)-N-({N'-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)methanesulfonamide](/img/structure/B14950404.png)
![N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-1-[(4-methylphenyl)sulfonyl]piperidine-4-carbohydrazide](/img/structure/B14950414.png)



![(2Z)-2-{2-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}acenaphthylen-1(2H)-one](/img/structure/B14950446.png)

![2-phenyl-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B14950452.png)
![4-Fluoro-N-({N'-[(3E)-2-oxo-1-(2-phenylethyl)-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B14950459.png)
![N'-{(1E)-1-[1-(4-amino-1,2,5-oxadiazol-3-yl)-4-methyl-1H-1,2,3-triazol-5-yl]ethylidene}-2,4-difluorobenzohydrazide](/img/structure/B14950467.png)
![2-{[(6-amino-9H-purin-8-yl)sulfanyl]methyl}-3-[3-(trifluoromethyl)phenyl]quinazolin-4(3H)-one](/img/structure/B14950470.png)

![2,2-bis[(7-amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)sulfanyl]-1-phenylethanone](/img/structure/B14950473.png)
![2-{[3-cyano-4-methyl-6-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B14950497.png)
